![molecular formula C9H12O5 B13903890 5-Methoxycarbonyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 2385005-05-8](/img/structure/B13903890.png)
5-Methoxycarbonyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid
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Overview
Description
5-Methoxycarbonyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid is a bicyclic compound with the molecular formula C10H14O4. It is known for its unique structure, which includes a bicyclo[3.1.1]heptane ring system. This compound is used in various chemical and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxycarbonyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor.
Methoxycarbonylation: The precursor undergoes methoxycarbonylation using methanol and a catalyst, such as palladium, under controlled temperature and pressure conditions.
Oxidation: The intermediate product is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the carboxylic acid group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, is common to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methoxycarbonyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Converts the methoxycarbonyl group to a carboxylic acid.
Reduction: Reduces the carboxylic acid group to an alcohol.
Substitution: Substitutes the methoxy group with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for halide substitution; amines for amination reactions.
Major Products
Oxidation: Produces 5-carboxy-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid.
Reduction: Produces 5-methoxycarbonyl-3-oxabicyclo[3.1.1]heptane-1-ol.
Substitution: Produces various substituted derivatives depending on the reagent used.
Scientific Research Applications
5-Methoxycarbonyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-Methoxycarbonyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation, pain, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxycarbonylbicyclo[3.1.1]heptane-1-carboxylic acid
- 5-Methoxycarbonylnorpinane-1-carboxylic acid
- Monomethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate
Uniqueness
5-Methoxycarbonyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid is unique due to its oxabicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Biological Activity
5-Methoxycarbonyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid is a bicyclic compound notable for its unique structural configuration, which includes an oxabicyclic framework. Its molecular formula is C10H14O4 with a molecular weight of approximately 198.22 g/mol. This compound has attracted attention in organic synthesis and medicinal chemistry due to its distinctive reactivity and potential biological activities.
Structural Characteristics
The structure of this compound features:
- Methoxycarbonyl group : Enhances the compound's reactivity.
- Carboxylic acid functionalities : Contributes to its biological activity and interaction with biological macromolecules.
Biological Activities
Preliminary studies suggest that this compound may exhibit various biological activities, including:
- Anticancer Properties : The compound has been studied as a potential bioisostere for meta-benzenes, which are known for their role in various bioactive compounds. Research indicates that modifications of the bicyclic structure can lead to enhanced solubility and biological activity compared to traditional benzene derivatives .
- Interaction with Biological Macromolecules : Initial findings indicate that this compound may interact with proteins and enzymes, influencing their activity through binding interactions facilitated by its functional groups.
Case Study 1: Anticancer Activity
A significant study explored the replacement of the benzene ring in the FDA-approved anticancer drug Sonidegib with 3-oxabicyclo[3.1.1]heptane derivatives. The research demonstrated that this modification resulted in a dramatic increase in solubility (from 6 µM to 34 µM) while maintaining a level of inhibition in the Hedgehog signaling pathway comparable to Sonidegib, albeit with reduced potency . The comparative IC50 values are as follows:
Compound Name | IC50 (nM) |
---|---|
Sonidegib | 6 |
Saturated analogue (50) | 616 |
3-Oxabicyclo analogue (51) | 96 |
This study highlights the potential of this compound as a scaffold for developing new anticancer agents.
Case Study 2: Solubility and Lipophilicity
Further investigations into the physicochemical properties of various derivatives revealed that replacing traditional aromatic structures with bicyclic frameworks can significantly enhance solubility without compromising biological activity. The findings suggest that structural modifications can be strategically employed to optimize drug-like properties .
Summary of Biological Activities
The biological activities associated with this compound are summarized below:
Activity Type | Description |
---|---|
Anticancer Activity | Potential as a bioisostere for enhancing efficacy in cancer therapies |
Protein Interaction | Possible binding interactions influencing enzyme activity |
Solubility Improvement | Enhanced solubility compared to traditional benzene derivatives |
Properties
CAS No. |
2385005-05-8 |
---|---|
Molecular Formula |
C9H12O5 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
5-methoxycarbonyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C9H12O5/c1-13-7(12)9-2-8(3-9,6(10)11)4-14-5-9/h2-5H2,1H3,(H,10,11) |
InChI Key |
KIJVTUZNPHVWGS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(C1)(COC2)C(=O)O |
Origin of Product |
United States |
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